molecular formula C7H14O2 B1315961 (5,5-Dimethyltetrahydrofuran-3-yl)methanol CAS No. 22600-85-7

(5,5-Dimethyltetrahydrofuran-3-yl)methanol

Cat. No.: B1315961
CAS No.: 22600-85-7
M. Wt: 130.18 g/mol
InChI Key: CNVRALIOWLIHEP-UHFFFAOYSA-N
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Description

(5,5-Dimethyltetrahydrofuran-3-yl)methanol: is a heterocyclic organic compound with the molecular formula C7H14O2. It is a colorless, water-soluble liquid with a characteristic odor. This compound is part of the tetrahydrofuran family, which is known for its versatile applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyltetrahydrofuran-3-yl)methanol typically involves the functionalization of 2,5-dimethylfuran. A common method includes a three-step strategy:

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as silica-supported cobalt nanoparticles are used in hydrogenation and hydrodeoxygenation reactions to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyltetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium reagents or Dess-Martin periodinane.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Phosphorus tribromide or thionyl chloride.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Alkyl halides or ethers.

Scientific Research Applications

(5,5-Dimethyltetrahydrofuran-3-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5,5-Dimethyltetrahydrofuran-3-yl)methanol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. These interactions facilitate the compound’s incorporation into larger molecular structures, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A simpler analog with similar solvent properties.

    2,5-Dimethyltetrahydrofuran: A related compound with slight structural differences.

    5-Hydroxymethylfurfural: Another furan derivative with distinct functional groups.

Uniqueness

(5,5-Dimethyltetrahydrofuran-3-yl)methanol is unique due to its specific functionalization, which imparts distinct reactivity and applications compared to its analogs. Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

(5,5-dimethyloxolan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2)3-6(4-8)5-9-7/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVRALIOWLIHEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401278608
Record name Tetrahydro-5,5-dimethyl-3-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22600-85-7
Record name Tetrahydro-5,5-dimethyl-3-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22600-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-5,5-dimethyl-3-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a solution of 2-(2-methylallyl)propane-1,3-diol (2.00 g) and silver trifluoromethanesulfonate (197 mg) in dichloromethane (40 mL) was stirred at 80° C. for 2 days. The reaction mixture was filtered through celite, and the filtrate was evaporated under reduced pressure to give the title compound (2.00 g) as a brown oil. This compound was used for the next step without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
silver trifluoromethanesulfonate
Quantity
197 mg
Type
catalyst
Reaction Step One

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